![molecular formula C13H14N2O3 B2943280 3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione CAS No. 1335041-81-0](/img/structure/B2943280.png)

3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

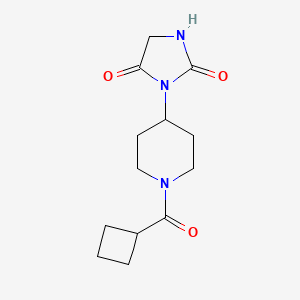

3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione is a compound that belongs to the class of organic compounds known as secondary alkylarylamines . It is a special class of carboxylic acid amines considered as vinylogous amides . This compound has a molecular formula of C13H14N2O3 .

Synthesis Analysis

The compound was synthesized and characterized by IR, NMR, and X-ray . It is one of the new monosquaramides that were synthesized . The synthesis and X-ray solid-state structures of five squaric acid derivatives were reported, including a squaramide monoester, 3-ethoxy-4- (2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione .Molecular Structure Analysis

The molecular structure of this compound was analyzed using IR, NMR, and X-ray . The compound forms interesting supramolecular assemblies in the solid state that have been analyzed using high-level DFT calculations and Bader’s theory of “atoms-in-molecules” .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.26 g/mol . It appears as a colorless solid . The melting point and boiling point are not determined .Aplicaciones Científicas De Investigación

DNase I Inhibition

This compound has been shown to inhibit DNase I, an enzyme that cleaves DNA molecules, with IC50 values below 100 μM. It is more potent than crystal violet, which is used as a positive control in such experiments. One particular derivative, 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione (3c), was identified as the most potent compound .

Synthesis of N-(Pyridin-2-yl)amides

The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions. The synthesis process is mild and metal-free .

Mecanismo De Acción

The compound was evaluated for inhibitory activity against deoxyribonuclease I (DNase I) and xanthine oxidase (XO) in vitro . It inhibited DNase I with IC50 values below 100 μM, being more potent DNase I inhibitors than crystal violet . A molecular docking study was performed to analyze potential binding sites for the studied compounds with DNase I .

Direcciones Futuras

The compound stood out as the most potent compound, exhibiting a slightly better IC50 value compared to the other two compounds . It is among the most potent small organic DNase I inhibitors tested to date . This suggests that it could have potential implications in various fields of research and industry.

Propiedades

IUPAC Name |

3-ethoxy-4-(2-pyridin-2-ylethylamino)cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13-10(11(16)12(13)17)15-8-6-9-5-3-4-7-14-9/h3-5,7,15H,2,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRSLRTZJKLMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NCCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943206.png)

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)

![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)